Ampicillin hydrochloride

Description

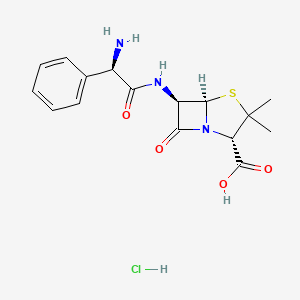

Structure

2D Structure

Properties

CAS No. |

40688-84-4 |

|---|---|

Molecular Formula |

C16H20ClN3O4S |

Molecular Weight |

385.86 |

IUPAC Name |

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((2R)-aminophenylacetyl)amino)-3,3-dimethyl-7-oxo-, monohydrochloride, (2S,5R,6R)- |

InChI |

1S/C16H19N3O4S.ClH/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);1H/t9-,10-,11+,14-;/m1./s1 |

InChI Key |

DRLJIPQOBJCEET-YWUHCJSESA-N |

SMILES |

Cl.CC1(C)S[C@@H]2[C@H](NC(=O)[C@H](N)c3ccccc3)C(=O)N2[C@H]1C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ampicillin hydrochloride, Ampicillin HCl |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Research of Ampicillin Hydrochloride

Established Synthetic Routes in Laboratory Settings

The industrial production of ampicillin (B1664943) has historically relied on chemical synthesis methods. These processes can be broadly categorized into two main groups: the acid chloride process and the Dane's salt process. unido.org Both methods involve the acylation of 6-aminopenicillanic acid (6-APA), the core structural component of penicillins. unido.orgunido.org

The acid chloride process is a common laboratory and industrial method for synthesizing ampicillin. unido.orgmurov.info This route involves the direct acylation of 6-aminopenicillanic acid (6-APA) with D-(-)-α-phenylglycine chloride hydrochloride. murov.infoprocurementresource.com To facilitate this reaction, the 6-APA is often silylated first in a suitable solvent with a catalyst. procurementresource.com This protection of the amino and carboxylic groups of 6-APA allows the condensation with D-(-)-α-phenylglycine chloride hydrochloride to proceed in the presence of a base. unido.orgprocurementresource.com The final step involves hydrolysis to remove the protecting groups, yielding ampicillin. unido.org This technology is noted for its efficiency and high yield, making it a cost-effective production method. unido.org

A laboratory-scale synthesis using this principle involves dissolving 6-APA in a sodium bicarbonate solution (in a mixture of acetone (B3395972) and water). A solution of phenylglycine chloride hydrochloride in acetone is then added dropwise to the 6-APA solution. murov.info The reaction is stirred for a period to allow for the formation of the penicillin derivative. murov.info

The Dane's salt process is another widely used chemical synthesis route for ampicillin. unido.org This method is characterized by the protection of the amino group of D-(-)-phenylglycine through the formation of a "Dane salt". unido.orggoogle.com This is achieved by reacting D-(-)-phenylglycine with a β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide. unido.orgresearchgate.net

The resulting Dane salt is then activated to form a mixed anhydride (B1165640). This is typically done by reacting it with a reagent like ethyl chloroformate or pivaloyl chloride in a solvent such as acetone or dichloromethane (B109758), often with a weak organic base like N-methylmorpholine as a catalyst. unido.orggoogle.comresearchgate.net The activated mixed anhydride is then used to acylate 6-aminopenicillanic acid (6-APA), which is dissolved in a solvent like dichloromethane with triethylamine. google.com This reaction forms an N-protected ampicillin intermediate. unido.orggoogle.com The final step is the hydrolytic removal of the protecting group under acidic conditions (pH 1.5-2.5), followed by adjusting the pH to the isoelectric point (around 5) to precipitate the ampicillin, usually as the trihydrate. google.com While effective, early versions of this process reported purities between 25% and 79% and yields from 14% to 29%. unido.org

Enzymatic Synthesis Methodologies

Enzymatic synthesis of ampicillin has emerged as a preferred alternative to chemical methods due to its mild reaction conditions, stereospecificity, and environmentally friendly nature. biotech-asia.org This approach avoids the need for protecting and deprotecting chemical groups and simplifies downstream processing. biotech-asia.org

The cornerstone of enzymatic ampicillin synthesis is the enzyme Penicillin G Acylase (PGA), often used in an immobilized form. biotech-asia.orgresearchgate.net The process is kinetically controlled and involves the acylation of 6-aminopenicillanic acid (6-APA) with an acyl donor, typically an ester of D-phenylglycine, such as D-phenylglycine methyl ester (PGME). researchgate.netscielo.br

The reaction mechanism proceeds as follows: the acyl donor (PGME) binds to the immobilized penicillin acylase, forming an acyl-enzyme complex. biotech-asia.org This complex then has two possible fates: it can be hydrolyzed by water, which is an undesirable side reaction, or it can react with the nucleophile 6-APA to form ampicillin. biotech-asia.org The efficiency of the synthesis is therefore dependent on the ratio of the rate of synthesis to the rate of hydrolysis. scielo.br To improve the yield, research has focused on strategies like using high substrate concentrations to reduce the relative concentration of water. biotech-asia.org Cascade synthesis approaches have also been developed, where penicillin G is first hydrolyzed to 6-APA by PGA, followed by the synthesis of ampicillin in a one-pot, two-step process, thus avoiding the need to isolate the 6-APA intermediate. nih.govnih.gov

Optimizing reaction parameters is critical for maximizing the yield, selectivity, and productivity of the enzymatic synthesis of ampicillin. scielo.br Key variables studied include pH, temperature, substrate concentrations and ratios, and the presence of organic solvents. researchgate.netscielo.br

Research has shown that the optimal conditions can vary depending on the specific enzyme preparation and immobilization method. For instance, one study using penicillin G acylase immobilized by cross-linked enzyme aggregates (CLEA) found optimal conditions to be a pH of 6.0, a temperature of 25°C, and a 6-APA to PGME substrate ratio of 1:3. researchgate.netbrieflands.com Another study, using PGA immobilized on an agarose-glyoxyl derivative, identified optimal conditions as 25°C, pH 6.5, and equimolar initial concentrations of 6-APA and PGME (50mM). scielo.br While lower temperatures (e.g., 4°C) can sometimes lead to a higher final yield, the productivity and selectivity are often better at higher temperatures like 25°C. scielo.br The presence of solvents like methanol (B129727) has been investigated to reduce water activity, but its effect was found to be negligible in some studies within the tested ranges. biotech-asia.orgscielo.br

| Parameter | Optimal Value/Range | Source(s) |

| pH | 6.0 - 6.5 | biotech-asia.orgresearchgate.netscielo.brbrieflands.com |

| Temperature | 25°C - 35°C | biotech-asia.orgresearchgate.netscielo.brbrieflands.com |

| Substrate Ratio (6-APA:PGME) | 1:1 to 1:3 | researchgate.netscielo.brbrieflands.com |

| Solvents | Methanol has been studied to potentially reduce water activity, but with negligible effects in some cases. | biotech-asia.orgscielo.br |

Research into Ampicillin Derivatives Synthesis

Research into ampicillin derivatives aims to create new compounds with improved properties, such as enhanced antibacterial activity or the ability to overcome antibiotic resistance. unimas.mynih.gov Synthesis strategies often involve modifying the primary amine group of the ampicillin side chain. unimas.myunimas.my

One approach involves the condensation reaction of ampicillin's amine group with various aldehydes, such as isomers of hydroxybenzaldehyde (2-hydroxybenzaldehyde, 3-hydroxybenzaldehyde, and 4-hydroxybenzaldehyde) and 2,4-dimethoxybenzaldehyde, to form Schiff base derivatives. unimas.myunimas.my In another study, a new derivative, ampicillin-bromo-methoxy-tetralone (ABMT), was synthesized via an SN2-type substitution reaction, which showed efficacy against ampicillin-resistant Staphylococcus aureus. nih.gov Other research has focused on synthesizing 1,3,4-thiadiazole (B1197879) derivatives of ampicillin. researchgate.net

The creation of prodrugs is another active area of research. Basic and dibasic esters of ampicillin have been synthesized to potentially improve intracellular accumulation. ucl.ac.be This involves the alkylation of the carboxylate function of ampicillin, which sometimes requires the in situ protection of the amino group by condensation with a compound like benzaldehyde. ucl.ac.be Polymeric prodrugs of ampicillin have also been developed for applications such as antibacterial coatings. psu.edu

Chemical Modification Strategies (e.g., Schiff Bases)

A prominent strategy in the derivatization of ampicillin is the synthesis of Schiff bases. samipubco.com This method involves the reaction of the primary amino group of ampicillin with an aldehyde or ketone. samipubco.commdpi.com The reaction is a nucleophilic addition forming an imine or azomethine group. samipubco.comuobaghdad.edu.iq

Research has demonstrated the successful synthesis of ampicillin-derived Schiff bases through the condensation reaction between ampicillin and various substituted aldehydes. researchgate.net In a typical synthesis, equimolar amounts of ampicillin and the respective aldehyde are dissolved in a solvent like absolute ethanol (B145695). samipubco.com The reaction is often catalyzed by a few drops of glacial acetic acid and proceeds under reflux for several hours. samipubco.comuobaghdad.edu.iq

A variety of aromatic aldehydes have been utilized in these syntheses, leading to a range of novel ampicillin derivatives. Examples of aldehydes used include:

p-hydroxy Benzaldehyde samipubco.com

p-chloro Benzaldehyde samipubco.com

p-nitro Benzaldehyde samipubco.com

Isatin and its derivatives (5-bromoisatin, 5-nitroisatin) uobaghdad.edu.iquobaghdad.edu.iq

Another modification approach involves the N-acylation of the primary amine group. For instance, ampicillin has been reacted with acyl chlorides, such as benzoyl chloride and sebacoyl chloride, in a suitable solvent like dry acetone. ekb.egresearchgate.net This reaction, conducted under reflux, yields N-acylated derivatives. ekb.egresearchgate.net These derivatives can be further reacted with metal ions to form metal complexes. ekb.egresearchgate.net

Structural Characterization of Synthesized Derivatives (e.g., FTIR, NMR)

The confirmation of the newly synthesized ampicillin derivatives' chemical structures is a critical step, accomplished primarily through spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netdntb.gov.ua

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in the synthesized molecules and confirming the formation of the new derivative. In the synthesis of ampicillin Schiff bases, the key evidence is the disappearance of the characteristic N-H stretching vibrations of the primary amine in ampicillin and the appearance of a new absorption band corresponding to the C=N (imine) bond. researchgate.net

For example, in the FTIR spectra of ampicillin, characteristic bands are observed for the NH2 group (around 3511 cm⁻¹), the OH group (around 3447 cm⁻¹), and the amide C=O group (around 1774 cm⁻¹). ekb.eg Following the reaction to form a Schiff base, the spectra of the new compounds show the disappearance of the NH2 stretching bands and the emergence of a new band for the imine C=N group, typically in the range of 1678 cm⁻¹. researchgate.net

The table below summarizes key FTIR spectral data for ampicillin and one of its derivatives as reported in the literature.

| Compound/Derivative | Key FTIR Absorption Bands (cm⁻¹) | Interpretation |

| Ampicillin | ~3511 | N-H stretch (primary amine) |

| ~3447 | O-H stretch (carboxylic acid) | |

| ~1774 | C=O stretch (β-lactam amide) | |

| Ampicillin Schiff Base Derivative | ~1678 | C=N stretch (imine) |

| Disappearance of ~3511 band | Confirmation of primary amine reaction |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) spectroscopy provide detailed information about the molecular structure of the synthesized derivatives, confirming the arrangement of atoms.

In the ¹H NMR spectrum of a synthesized ampicillin Schiff base, a characteristic new signal appears for the proton of the azomethine group (-CH=N-). mdpi.com For instance, in the ¹H NMR spectra of Schiff bases derived from ampicillin and aromatic aldehydes, this signal can appear as a singlet at around 6.22 ppm. mdpi.com Concurrently, the signals corresponding to the protons of the original aldehyde and the ampicillin moiety can be identified, often with shifts indicating the new chemical environment. researchgate.net

The following table presents example ¹H NMR data for an ampicillin derivative.

| Derivative | Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity |

| Ampicillin-Benzoyl Derivative | Aromatic-H | 7.27-7.31 | multiplet |

| H (unassigned) | 5.82 | singlet | |

| H2 | 4.54 | singlet | |

| H5 | 4.14 | singlet | |

| 2CH | 1.5 | singlet |

Data sourced from a study on N-acylated ampicillin derivatives. researchgate.net

Together, FTIR and NMR analyses provide conclusive evidence for the successful chemical modification of ampicillin and the precise structure of the resulting derivatives. samipubco.comuobaghdad.edu.iqresearchgate.net

Molecular and Biochemical Mechanisms of Ampicillin Hydrochloride Action

Interaction with Penicillin-Binding Proteins (PBPs)

The primary mode of action for ampicillin (B1664943) hydrochloride, like other beta-lactam antibiotics, involves its interaction with penicillin-binding proteins (PBPs). nih.govwalshmedicalmedia.com PBPs are a group of bacterial enzymes located on the bacterial cell membrane that are crucial for the final steps of peptidoglycan synthesis. patsnap.compatsnap.com

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis

Ampicillin hydrochloride's bactericidal activity is a direct consequence of its ability to inhibit the synthesis of the bacterial cell wall. drugbank.combiocompare.com It specifically targets and binds to PBPs, which are essential for the cross-linking of peptidoglycan chains. patsnap.compatsnap.com This binding is an irreversible acylation of the serine residue in the active site of the PBP. wikipedia.org By inhibiting the transpeptidase activity of PBPs, ampicillin prevents the formation of these crucial cross-links, leading to a weakened and defective cell wall. patsnap.comresearchgate.net The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death. patsnap.comwalshmedicalmedia.com This mechanism is most effective against actively dividing bacteria, which are continuously synthesizing new cell wall material. patsnap.com

| Target Enzyme | Action of this compound | Consequence for Bacterium |

| Penicillin-Binding Proteins (PBPs) | Irreversibly binds to and inhibits the transpeptidase activity. patsnap.comresearchgate.net | Prevents the cross-linking of peptidoglycan chains. patsnap.com |

| Peptidoglycan Synthesis | Halts the final stage of cell wall synthesis. researchgate.net | Results in a weakened cell wall unable to maintain structural integrity. patsnap.com |

Role of Autolytic Enzymes in Cell Lysis

The lytic effect of ampicillin is not solely a passive result of a weakened cell wall. Bacterial cell wall autolytic enzymes, such as autolysins, are also implicated in the process of cell lysis. drugbank.comresearchgate.net While the precise relationship is still under investigation, it is theorized that ampicillin may interfere with an inhibitor of these autolysins. drugbank.comiqb.es This interference could lead to the uncontrolled activity of autolytic enzymes, which then actively degrade the cell wall, contributing to cell lysis. plos.orgnih.gov In some bacteria, the triggering of these autolytic enzymes is a critical step in the bactericidal action of beta-lactam antibiotics. nih.govusda.gov

Permeability and Translocation Across Bacterial Membranes

For this compound to reach its PBP targets in the periplasmic space of Gram-negative bacteria, it must first traverse the outer membrane. pnas.orgmdpi.com This membrane acts as a significant permeability barrier. pnas.orgmdpi.com

Porin-Mediated Entry in Gram-Negative Bacteria (e.g., OmpF)

Ampicillin penetrates the outer membrane of Gram-negative bacteria, such as Escherichia coli, primarily through porin channels. pnas.orgasm.org The OmpF porin is considered a principal pathway for the entry of beta-lactam antibiotics like ampicillin. pnas.orgnih.gov The presence of an amino group in ampicillin's structure, which differentiates it from penicillin G, facilitates its penetration through the outer membrane of Gram-negative bacteria. researchgate.netasm.org Studies have shown that the permeability of E. coli to zwitterionic drugs like ampicillin is significantly higher than to their monoanionic counterparts. pnas.org

| Porin | Role in Ampicillin Transport | Significance |

| OmpF | Acts as a primary channel for ampicillin entry into the periplasm of E. coli. pnas.orgfrontiersin.org | Facilitates the antibiotic's access to its target PBPs. pnas.org |

| OmpC | Also involved in the transport of β-lactam antibiotics, contributing to bacterial susceptibility. frontiersin.org | Works in conjunction with OmpF to allow antibiotic entry. frontiersin.org |

Molecular Interactions within Porin Channels

The translocation of ampicillin through porin channels is not a simple diffusion process but involves specific molecular interactions. pnas.orgscite.ai Molecular modeling and experimental data suggest that the charge distribution of the ampicillin molecule complements the charge distribution within the narrowest part of the OmpF porin channel. pnas.orgnih.gov This creates an attractive interaction that facilitates the drug's passage through the constriction zone. pnas.org Specifically, the zwitterionic nature of ampicillin allows it to interact simultaneously with both positively and negatively charged residues within the porin. pnas.orgaip.org These interactions are crucial for overcoming the entropy loss associated with entering a narrow channel and result in higher permeability rates. pnas.org The shape of the ampicillin molecule and the strength and direction of its dipole vector are also key determinants of its selective permeation through OmpF. nih.govnih.gov

Structural Basis of Beta-Lactam Ring Activity

The bactericidal efficacy of this compound is fundamentally linked to the chemical reactivity of its beta-lactam ring. nih.govresearchgate.net This four-membered cyclic amide is a structural mimic of the D-alanine-D-alanine motif of the peptidoglycan precursor. frontiersin.orgbiomolther.org

This structural similarity allows ampicillin to fit into the active site of PBPs. wikipedia.org The strained nature of the bicyclic structure containing the beta-lactam ring makes the amide bond highly susceptible to nucleophilic attack by a serine residue in the PBP active site. frontiersin.orgoup.com This attack leads to the irreversible opening of the beta-lactam ring and the formation of a stable acyl-enzyme complex, thereby inactivating the enzyme. wikipedia.orgoup.com The acidic moiety on the molecule is also critical for its recognition by the transpeptidase active site. frontiersin.org

| Structural Feature | Role in Activity |

| Beta-Lactam Ring | Mimics the D-Ala-D-Ala substrate of PBPs and is the site of irreversible acylation. wikipedia.orgfrontiersin.org |

| Amino Group Side Chain | Facilitates penetration through the outer membrane of Gram-negative bacteria. la.govresearchgate.net |

| Carboxyl Group | Essential for binding to the PBP active site. frontiersin.orgnih.gov |

Bacterial Resistance Mechanisms and Evolution in Research

Beta-Lactamase Production and Hydrolysis

The most prevalent mechanism of resistance to ampicillin (B1664943) in Gram-negative bacteria is the production of β-lactamase enzymes. asm.orgwikipedia.org These enzymes provide resistance by hydrolyzing the amide bond in the β-lactam ring, a core structural element of ampicillin, thereby inactivating the molecule before it can reach its target, the Penicillin-Binding Proteins (PBPs). wikipedia.orgnih.gov

β-lactamases are a diverse group of enzymes classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. nih.gov Classes A, C, and D are serine β-lactamases, utilizing a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for activity. nih.govbohrium.com

Class A Enzymes : The TEM-1 β-lactamase is one of the most common enzymes in this class and is responsible for up to 90% of ampicillin resistance in Escherichia coli. wikipedia.org Extended-spectrum β-lactamases (ESBLs), which are often derived from TEM and SHV-type enzymes through mutations, can hydrolyze a broader range of β-lactam antibiotics, including third-generation cephalosporins. wikipedia.orgmdpi.com

Class D Enzymes : OXA-type β-lactamases confer resistance to ampicillin and are characterized by their high hydrolytic activity against oxacillin (B1211168) and cloxacillin (B1194729). wikipedia.org They are typically poorly inhibited by clavulanic acid. wikipedia.org

Research has focused on characterizing the kinetic parameters of these enzymes. For instance, studies on TEM-1 β-lactamase involve analyzing the hydrolysis of ampicillin to quantify the enzyme's efficiency. nih.gov The hydrolytic process involves the formation of an initial reaction product which is then converted into ampilloic acid. nih.gov

To counteract β-lactamase-mediated resistance, ampicillin is often studied in combination with β-lactamase inhibitors. researchgate.net These inhibitors, such as clavulanic acid and sulbactam (B1307), are structurally similar to β-lactam antibiotics and act as "suicide inhibitors." nih.govnih.gov They bind to the active site of the β-lactamase enzyme, leading to its irreversible inactivation and protecting ampicillin from hydrolysis. researchgate.netacs.org

Research models demonstrate that this co-administration restores the efficacy of ampicillin against many β-lactamase-producing strains. researchgate.net For example, the combination of ampicillin and sulbactam has shown broad activity against various aerobic and anaerobic bacteria in research settings. researchgate.net The development of these combinations is a key strategy to overcome resistance, although the emergence of inhibitor-resistant β-lactamases presents an ongoing challenge. nih.gov

Table 1: Examples of Beta-Lactamase Inhibitors Studied with Ampicillin

| Inhibitor | Mechanism of Action | Target Enzymes |

|---|---|---|

| Sulbactam | Forms an irreversible covalent bond with the β-lactamase enzyme, inactivating it. researchgate.netnih.gov | Primarily active against Ambler Class A serine β-lactamases. nih.gov |

| Clavulanic Acid | Binds irreversibly to the β-lactamase active site, preventing the hydrolysis of the partner antibiotic. wikipedia.orgacs.org | Effective against many Class A β-lactamases. nih.gov |

Target Modification (Penicillin-Binding Proteins)

Another significant mechanism of resistance, particularly in Gram-positive bacteria, involves alterations to the Penicillin-Binding Proteins (PBPs), the primary targets of ampicillin. frontiersin.orgasm.org PBPs are enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. wikipedia.org By binding to PBPs, ampicillin inhibits their function, leading to cell wall defects and lysis. wikipedia.org Resistance arises when mutations in the genes encoding PBPs reduce the binding affinity of the antibiotic. plos.org

Mutations within the genes encoding PBPs can lead to amino acid substitutions that lower the affinity of the PBP for ampicillin. plos.orgfrontiersin.org This allows the enzyme to continue its cell wall synthesis function even in the presence of the antibiotic. plos.org

In research on Haemophilus influenzae, strains classified as β-lactamase-negative ampicillin-resistant (BLNAR) exhibit reduced affinity of PBP 3A and 3B for ampicillin due to mutations in the ftsI gene. asm.org Specific amino acid substitutions near conserved motifs, such as SSN and KTG, are associated with increased resistance. asm.org Similarly, in Enterococcus faecium, high-level ampicillin resistance is linked to specific point mutations in PBP5. researchgate.net

Structural changes in PBPs resulting from mutations are a key factor in ampicillin resistance. frontiersin.org PBPs typically consist of an N-terminal transmembrane domain and a C-terminal catalytic domain where the antibiotic binds. researchgate.net The active site contains conserved motifs like SXXK, SXN, and K(T/S)G that are crucial for its enzymatic activity and interaction with β-lactams. plos.orgresearchgate.net

Mutations can alter the conformation of these active site motifs, hindering the effective binding of ampicillin. researchgate.net For example, in some highly resistant clinical isolates of E. faecium, particular amino acid substitutions in PBP5, such as a change from Met-485 to Thr or Ala adjacent to the SDN motif, have been observed. researchgate.net These alterations correlate with a decreased affinity for β-lactam antibiotics and higher levels of resistance. researchgate.netnih.gov While increased production of a low-affinity PBP can contribute to resistance, structural alterations that further reduce affinity are often the primary mechanism in highly resistant strains. nih.govoup.com

Table 2: Research Findings on PBP Mutations and Ampicillin Resistance

| Organism | PBP Affected | Observed Mutations/Alterations | Consequence |

|---|---|---|---|

| Haemophilus influenzae | PBP 3A/3B | Substitutions near SSN and KTG motifs (e.g., Arg-517 to His, Asn-526 to Lys). asm.org | Reduced affinity for ampicillin, leading to BLNAR phenotype. asm.org |

| Enterococcus faecium | PBP5 | Point mutations (e.g., Met-485 to Thr/Ala, Thr-499 to Ala/Ile, Val-629 to Glu). researchgate.net | Decreased affinity for β-lactams, leading to high-level resistance. researchgate.netoup.com |

| Streptococcus pneumoniae | PBP2x | Nonsynonymous mutations leading to amino acid substitutions (e.g., T553K). frontiersin.org | Reduced susceptibility to ampicillin and other β-lactams. frontiersin.orgoup.com |

Reduced Outer Membrane Permeability and Porin Modulation

In Gram-negative bacteria, the outer membrane acts as a selective barrier that antibiotics must cross to reach their periplasmic targets. asm.orgpnas.org Small, hydrophilic antibiotics like ampicillin diffuse through water-filled channels called porins. bohrium.comnih.gov A reduction in drug accumulation due to decreased permeability is a significant resistance mechanism. asm.org

This can be achieved through two primary porin-based strategies:

Alterations in Porin Expression : Bacteria can down-regulate or completely lose the expression of specific porin proteins. bohrium.comnih.gov For example, studies in Escherichia coli have shown that mutants defective in the OmpF porin exhibit increased resistance to several β-lactams, indicating that OmpF is a major entry route for these antibiotics. frontiersin.org In clinical isolates of Enterobacter aerogenes, a lack of porins was identified as a primary cause of resistance in some strains. nih.gov

Mutations Leading to Altered Porin Function : Mutations within the porin genes can lead to structural changes in the channel itself, such as a constriction of the pore or alteration of the electrostatic properties of the channel's interior. bohrium.com These changes can restrict the passage of ampicillin. Research using molecular dynamics simulations on E. coli OmpF has shown that the motion of an internal loop (L3) can shift the porin between open and closed states, thereby regulating the translocation of antibiotics. pnas.org Mutations affecting this loop can decrease permeability and confer resistance. pnas.org

These modifications in outer membrane permeability can act independently or synergistically with other resistance mechanisms, such as β-lactamase production, to create high levels of antibiotic resistance. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Ampicillin |

| Ampicillin hydrochloride |

| Ampilloic acid |

| Benzylpenicillin |

| Carbenicillin |

| Cefotaxime |

| Cephaloridine |

| Cephalothin |

| Clavulanic acid |

| Cloxacillin |

| Imipenem |

| Meropenem |

| Moxalactam |

| Oxacillin |

| Penicillin |

| Phenoxymethylpenicillin |

| Piperacillin |

| Sulbactam |

| Tazobactam |

Efflux Pump Systems

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide array of toxic substances, including antibiotics, from the cell's interior. nih.govopenveterinaryjournal.com These systems are a critical component of both intrinsic and acquired antibiotic resistance. nih.govasm.org By pumping out antibiotics, they prevent the drugs from reaching their intracellular targets and accumulating to effective concentrations. microbialcell.comfrontiersin.org

Efflux pumps are a major mechanism of multidrug resistance (MDR) in bacteria. mdpi.comoup.com They are categorized into several superfamilies, including the Resistance-Nodulation-Division (RND), Major Facilitator (MFS), and ATP-Binding Cassette (ABC) families. tandfonline.com In Gram-negative bacteria, RND family pumps, such as AcrAB-TolC in E. coli and MexAB-OprM in Pseudomonas aeruginosa, are particularly significant contributors to resistance against a broad spectrum of drugs, including beta-lactams like ampicillin. nih.govasm.orgoup.com

The overexpression of these efflux pumps can be triggered by exposure to antibiotics and is often the result of mutations in the regulatory genes that control their expression. frontiersin.orgtandfonline.com For example, research on Pseudomonas putida has shown that exposure to indole (B1671886) can induce the expression of RND-type efflux pump genes, leading to increased ampicillin resistance. frontiersin.org The inhibition of these pumps has been shown to restore bacterial susceptibility to antibiotics, demonstrating their direct role in resistance. frontiersin.org Efflux pumps can work in concert with other resistance mechanisms, such as reduced membrane permeability due to porin loss, to achieve higher levels of resistance. mdpi.comasm.org

| Efflux Pump Family | Example System | Organism | Substrates Expelled | Reference |

| Resistance-Nodulation-Division (RND) | AcrAB-TolC | Escherichia coli | Beta-lactams, quinolones, tetracycline (B611298), chloramphenicol (B1208) | oup.com |

| Resistance-Nodulation-Division (RND) | MexAB-OprM | Pseudomonas aeruginosa | Beta-lactams (penicillins, carbapenems) | tandfonline.com |

| Major Facilitator Superfamily (MFS) | NorA | Staphylococcus aureus | Fluoroquinolones, dyes, biocides | nih.govopenveterinaryjournal.com |

Metabolic Reprogramming in Resistance Development

Recent research has uncovered that bacterial metabolism plays a crucial role in antibiotic resistance, not just as a passive target but as an active player in its development. frontiersin.orgmdpi.com Bacteria can alter their metabolic pathways in response to antibiotic stress, a process known as metabolic reprogramming, to mitigate the drug's lethal effects and promote survival. frontiersin.orgplos.org

The transition from antibiotic tolerance to stable resistance is intricately linked to changes in central carbon metabolism. Studies have shown that ampicillin itself can manipulate glucose metabolism in bacteria. nih.govnih.gov Ampicillin exposure promotes glucose transport while inhibiting glycolysis, shunting glucose into the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govresearchgate.net This metabolic shift leads to an increased production of reactive oxygen species (ROS), which can cause DNA damage and genetic mutations. nih.govnih.gov While high levels of ROS are lethal, sublethal levels can drive the acquisition of resistance-conferring mutations. asm.org

As bacteria evolve towards resistance, their glucose metabolism is further reprogrammed. The accumulation of pyruvate (B1213749) from the initial metabolic block eventually restores the activity of pyruvate dehydrogenase, leading to a decrease in intracellular glucose levels. nih.govresearchgate.net This drop in glucose concentration is a key signal that triggers further adaptive responses, contributing to the establishment of a stable resistant state. nih.govnih.gov Interestingly, the availability of certain nutrients can influence this process; for example, a shift from glucose to oleic acid as a carbon source allowed a significant percentage of E. coli cells to survive ampicillin treatment by controlling ROS to non-lethal levels. asm.orgresearchgate.net

The link between glucose metabolism and resistance is often mediated by the cyclic AMP (cAMP)-cAMP receptor protein (CRP) complex, a global regulator of gene expression in bacteria. nih.govnih.gov The concentration of the cAMP/CRP complex is inversely related to glucose availability; as glucose levels decrease during the evolution of resistance, the expression of the cAMP/CRP complex increases. nih.govresearchgate.netresearchgate.net

This activated cAMP/CRP complex plays a pivotal role in the development of ampicillin resistance. nih.govnih.gov It acts to negatively regulate glucose transport and the production of ROS, while simultaneously enhancing DNA repair mechanisms. nih.govresearchgate.net This dual action helps to mitigate the DNA-damaging effects of ROS while fixing beneficial mutations, thereby solidifying the resistant phenotype. nih.gov Experiments using E. coli strains with a deleted crp gene showed a significant delay in the acquisition of ampicillin resistance, confirming the crucial role of the cAMP/CRP complex in this evolutionary process. nih.govresearchgate.net Disruption of this regulatory network has been shown to impair the formation of antibiotic-tolerant persister cells, further underscoring its importance in bacterial survival under antibiotic stress. elifesciences.org

Genetic Aspects of Resistance

The development of ampicillin resistance is fundamentally a genetic process, driven by mutations and the acquisition of new genetic material. microbiologyclass.netresearchgate.net These genetic changes can alter the antibiotic's target, inactivate the drug, or modify its transport into or out of the cell. mdpi.commicrobiologyclass.net

Resistance can arise from spontaneous mutations in the bacterial chromosome. mdpi.comresearchgate.net For example, mutations in the genes encoding penicillin-binding proteins (PBPs), the primary targets of beta-lactam antibiotics, can reduce the binding affinity of ampicillin, rendering it less effective. nih.govnih.gov Similarly, mutations in genes that regulate the expression of porins or efflux pumps can lead to resistance. nih.gov

A primary driver for the rapid spread of ampicillin resistance is horizontal gene transfer, where resistance genes are exchanged between bacteria on mobile genetic elements like plasmids and transposons. microbiologyclass.netresearchgate.net A prevalent example is the acquisition of genes encoding beta-lactamase enzymes, such as TEM-1, which inactivate ampicillin by hydrolyzing its beta-lactam ring. medicine.dp.ua These genes are frequently found on plasmids that can be easily transferred, even between different bacterial species. nih.gov Studies have identified a compendium of genes that contribute to ampicillin resistance, many of which are part of the core genome, indicating a high intrinsic potential for bacteria to evolve resistance. nih.gov

Spontaneous Mutations and Adaptive Mutagenesis

Spontaneous mutations are random errors that occur during the process of bacterial DNA replication. reactgroup.org These mutations can occasionally confer a survival advantage in the presence of an antibiotic. reactgroup.org For instance, a mutation might alter the structure of a protein that is the target of ampicillin, making the antibiotic less effective. reactgroup.org When a bacterial population is exposed to ampicillin, the susceptible bacteria are killed off, while the rare, spontaneously mutated resistant bacteria can survive and multiply, leading to a resistant population. reactgroup.org This process is a classic example of natural selection. reactgroup.org The rate of spontaneous mutations is generally low, but given the vast numbers of bacteria in an infection, the probability of a resistance-conferring mutation arising is significant. bioone.org

Adaptive mutagenesis, on the other hand, suggests that the rate of mutation can increase in response to environmental stress, such as exposure to an antibiotic. frontiersin.org Some studies propose that certain antibiotics can induce a higher mutation rate in bacteria, potentially accelerating the development of resistance. frontiersin.org This "increased evolvability" hypothesis posits that antibiotic-induced mutagenesis expands the genetic diversity of a bacterial population, thereby increasing the chances of developing resistance. frontiersin.org Research has shown that stress responses in bacteria, like the SOS response, can be triggered by DNA damage caused by some antibiotics, leading to an increased mutation rate. ox.ac.uknih.gov For example, in Escherichia coli, starvation and other stress responses have been shown to provoke mutations in the ampD gene, which is linked to β-lactam resistance. asm.org

In a laboratory study, E. coli strains developed resistance to ampicillin through a series of non-synonymous single nucleotide polymorphisms (SNPs) in several genes, including ftsI, acrB, marR, and envZ. researchgate.netnih.govnih.gov These mutations accumulated as the concentration of ampicillin was gradually increased, indicating an adaptive evolutionary process. nih.govnih.gov

Table 1: Examples of Genes with Spontaneous Mutations Conferring Ampicillin Resistance in E. coli

| Gene | Function | Impact of Mutation |

|---|---|---|

| ftsI | Penicillin-binding protein involved in cell wall synthesis | Altered target for ampicillin, reducing its binding efficacy. nih.govnih.govembopress.org |

| acrB | Component of the AcrAB-TolC efflux pump | Increased expulsion of ampicillin from the bacterial cell. nih.govnih.gov |

| marR | Repressor of the multiple antibiotic resistance (mar) operon | Upregulation of efflux pumps and other resistance mechanisms. nih.govnih.gov |

| envZ | Sensor kinase in a two-component system regulating porin expression | Changes in outer membrane permeability, potentially reducing ampicillin entry. nih.govnih.gov |

Horizontal Gene Transfer Mechanisms (e.g., plasmids, transposons, integrons)

Horizontal gene transfer (HGT) is a primary driver for the rapid and widespread dissemination of antibiotic resistance genes among bacteria, including those conferring resistance to ampicillin. libretexts.orgscielo.org.co This process allows bacteria to acquire pre-existing resistance genes from other organisms, which is often a much faster route to resistance than waiting for a beneficial spontaneous mutation to occur. libretexts.org The main vehicles for HGT are mobile genetic elements such as plasmids, transposons, and integrons. nih.gov

Plasmids are small, circular DNA molecules that exist independently of the bacterial chromosome and can replicate on their own. bioone.orgfrontiersin.org Many plasmids carry genes for antibiotic resistance, and these "R-plasmids" can be transferred from one bacterium to another through a process called conjugation. frontiersin.org This direct cell-to-cell transfer allows for the rapid spread of resistance, even between different bacterial species. nih.gov For example, the blaTEM-1 gene, which codes for a β-lactamase that inactivates ampicillin, is commonly found on plasmids. asm.org

Transposons , or "jumping genes," are segments of DNA that can move from one location in the genome to another, such as from a plasmid to the chromosome or vice versa. libretexts.org They can carry various genes, including those for antibiotic resistance. oup.com By inserting themselves into plasmids or the bacterial chromosome, transposons facilitate the mobilization and spread of resistance determinants. oup.com

Integrons are genetic elements that can capture and express gene cassettes, which are small mobile elements that often contain antibiotic resistance genes. libretexts.orgmdpi.com An integron possesses a gene for an enzyme called integrase, which allows it to incorporate multiple gene cassettes, creating a multi-resistance platform. libretexts.org These integrons are frequently located within transposons and plasmids, further enhancing their mobility and contribution to the spread of resistance. oup.commdpi.com For instance, an OXA-1 β-lactamase, which confers resistance to ampicillin, has been found located in an integron in Salmonella typhimurium. nih.gov

In Vitro Models for Studying Resistance Development

To understand and predict the emergence of antibiotic resistance, researchers utilize various in vitro models that simulate different aspects of an infection and treatment scenario. These models allow for controlled and reproducible experiments on the mechanisms and kinetics of resistance development.

Laboratory Induction of Resistance in Bacterial Strains

A common method to study the evolution of resistance is to induce it in a controlled laboratory setting. This typically involves exposing a susceptible bacterial strain to gradually increasing concentrations of an antibiotic, such as ampicillin. nih.gov One approach is the serial passage method, where bacteria are repeatedly cultured in the presence of sub-lethal concentrations of the antibiotic. bioone.org In each passage, the bacteria that survive and grow are then transferred to a medium with a slightly higher antibiotic concentration.

This process mimics the selective pressure that can occur during antibiotic therapy and allows researchers to observe the step-wise development of resistance. For example, in one study, a clinical strain of E. coli was induced to become resistant to ampicillin by culturing it with progressively higher concentrations of the drug. nih.gov The minimum inhibitory concentration (MIC) of ampicillin for the bacteria increased significantly over time, demonstrating the development of high-level resistance. nih.govnih.gov

Another technique is the Kirby-Bauer disk diffusion test, which can be adapted to select for resistant mutants. bioone.org Bacteria are grown on an agar (B569324) plate, and a disk containing the antibiotic is placed on the surface. While this test is primarily for determining susceptibility, colonies that grow within the zone of inhibition can be selected as resistant mutants and further studied. bioone.org

Whole-genome sequencing of these laboratory-evolved resistant strains can then identify the specific genetic mutations responsible for the resistance phenotype. researchgate.netnih.govnih.gov This approach has been instrumental in identifying novel resistance mutations and understanding the evolutionary pathways to resistance.

Hollow-Fiber Infection Models for Resistance Studies

The hollow-fiber infection model (HFIM) is a sophisticated in vitro system that can more accurately simulate the pharmacokinetic (PK) and pharmacodynamic (PD) conditions of antibiotic treatment in the human body. fibercellsystems.combio-connect.nlamr-insights.eu This dynamic model allows researchers to study the effect of fluctuating drug concentrations over time on a large bacterial population, which is crucial for understanding the emergence of resistance. fibercellsystems.comamr-insights.eu

The HFIM consists of a central reservoir connected to a cartridge containing thousands of semi-permeable hollow fibers. amr-insights.eumdpi.com Bacteria are contained within the space outside the fibers (extracapillary space), while a culture medium containing the antibiotic is pumped through the central reservoir and circulates through the inside of the fibers. mdpi.com The pores in the fibers allow the antibiotic and nutrients to diffuse into the bacterial compartment, while preventing the bacteria from being washed out. amr-insights.eumdpi.com This setup allows for the simulation of human drug absorption, distribution, metabolism, and excretion by controlling the rates of drug infusion and elimination from the central reservoir. mdpi.com

The HFIM offers several advantages for studying ampicillin resistance:

It can maintain a large bacterial population, which increases the probability of observing the emergence of rare resistant mutants. fibercellsystems.com

It allows for the simulation of various dosing regimens to determine which are most effective at killing bacteria while minimizing the selection of resistant subpopulations. fibercellsystems.comfda.gov

It provides a controlled environment to study the interplay between drug exposure, bacterial killing, and the evolution of resistance over extended periods. mdpi.comfda.gov

For instance, the HFIM has been used to study the effects of different antibiotic combinations, including ampicillin, on the emergence of resistant E. coli subpopulations. fda.gov Such studies are critical for optimizing antibiotic therapies and developing strategies to combat the growing threat of antibiotic resistance. fda.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ampicillin |

| Penicillin |

| Chloramphenicol |

| Norfloxacin |

| Fosfomycin |

| Ciprofloxacin (B1669076) |

| Tetracycline |

| Co-trimoxazole |

| Gentamicin (B1671437) |

| Nalidixic acid |

| Erythromycin |

| Vancomycin |

| Cephalosporins |

| Rifampin |

| Methicillin |

| Streptomycin |

| Ceftazidime-avibactam |

| Benzylpenicillin |

| Isoniazid |

| Tobramycin |

| Nitrofurantoin |

Analytical Methodologies in Ampicillin Hydrochloride Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of ampicillin (B1664943) and its related substances. jst.go.jp These techniques excel at separating the active pharmaceutical ingredient from its potential degradation products and formulation excipients.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust method for the analysis of ampicillin. nih.gov Various HPLC methods have been developed, often employing reversed-phase columns (like C18) or ion-exchange mechanisms to achieve separation. nih.govakjournals.comdepauw.edu

A common approach involves using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). depauw.edunih.govwisdomlib.orgrjpbcs.com For instance, one method successfully separated ampicillin and cloxacillin (B1194729) using a mobile phase of acetonitrile and phosphate buffer (pH 3.0) in a 36:64 ratio, with UV detection at 225 nm. wisdomlib.org Another study reported a mobile phase of acetonitrile and 10 mM NaH2PO4 (6.5:93.5, v/v) with UV detection at 220 nm for analyzing ampicillin in human serum. nih.gov The retention time for ampicillin in one RP-HPLC method was 1.32 minutes. wisdomlib.org

Validation studies for these HPLC methods demonstrate excellent linearity, precision, and accuracy, with correlation coefficients often exceeding 0.99. nih.govwisdomlib.org The limit of quantitation (LOQ) can be as low as 0.19 µg/mL in biological matrices like serum, making it suitable for therapeutic monitoring. nih.gov An older method using an anionic exchange resin column could detect approximately 20 ng of ampicillin per injected sample. nih.gov

Table 1: Selected HPLC Methods for Ampicillin Analysis

| Stationary Phase | Mobile Phase | Detection Wavelength | Key Findings / Application | Reference |

|---|---|---|---|---|

| Reversed-phase C18 | Acetonitrile-10 mM NaH2PO4 (6.5:93.5, v/v) | 220 nm | Analysis in human serum; LOQ: 0.19 µg/mL. | nih.gov |

| Arion® Polar C18 / Luna® Omega Polar C18 | Methanol and 15 mM monopotassium phosphate solution, pH 3.3 (25:75, v/v) | Not specified | Analysis in human blood plasma; LOQ: 5 mg/L (Arion) and 10 mg/L (Luna). | akjournals.com |

| P. Hypersob C18 | Acetonitrile and phosphate buffer, pH 3.0 (36:64, v/v) | 225 nm | Simultaneous estimation with Cloxacillin; Ampicillin retention time: 1.32 min. | wisdomlib.org |

| Anionic exchange resin | 0.02 M NaNO3 in 0.01 M borate (B1201080) buffer, pH 9.15 | Not specified | Separates ampicillin from degradation products (penicillenic and penicilloic acids). | nih.gov |

| C18 column | Acetonitrile: water (60:40, v/v), pH adjusted to 4 | 240 nm | Simultaneous determination with Dicloxacillin and their impurity, 6-aminopenicillanic acid. | researchgate.net |

Ultraperformance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultraperformance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity and selectivity compared to HPLC-UV. nih.govoup.com This technique couples the superior separation efficiency of UPLC, which uses smaller particle size columns (e.g., 1.7 µm), with the definitive identification capabilities of mass spectrometry. nih.govoup.com

A rapid UPLC-MS method was developed for ampicillin quantification using a BEH C18 column (100 × 2.1 mm, 1.7 µm) and a mobile phase of 0.001% acetic acid in water and methanol (30:70). nih.govoup.com The total analysis time was just 1.5 minutes, with ampicillin eluting at 0.78 minutes. oup.com Detection was carried out in positive electrospray ionization (+ESI) mode. nih.govoup.com The identity of ampicillin was confirmed by its parent mass-to-charge ratio (m/z) of 350. oup.comresearchgate.net

This method demonstrated linearity over a concentration range of 0.25-3.0 µg/mL and achieved a very low limit of detection (LOD) of 0.016 µg/mL and a limit of quantitation (LOQ) of 0.049 µg/mL. nih.gov The high sensitivity and specificity of UPLC-MS/MS also make it an invaluable tool for forced degradation studies, allowing for the characterization of stress-induced degradation products. nih.govoup.com Another LC-MS/MS assay for ampicillin in Luria-Bertani broth was linear from 0.10–50.00 μg/ml. tandfonline.com

Table 2: UPLC-MS/MS Method Parameters for Ampicillin Analysis

| Parameter | Condition / Value | Reference |

|---|---|---|

| Column | BEH C18 (100 × 2.1 mm, 1.7 µm) | nih.govoup.com |

| Mobile Phase | 0.001% Acetic acid in water and Methanol (30:70) | nih.govoup.com |

| Flow Rate | 0.3 mL/min | nih.govoup.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govoup.com |

| Parent Ion (m/z) | 350 | oup.comresearchgate.net |

| Linear Range | 0.25–3.0 µg/mL | nih.gov |

| Limit of Detection (LOD) | 0.016 µg/mL | nih.gov |

| Limit of Quantitation (LOQ) | 0.049 µg/mL | nih.gov |

Thin Layer Chromatography (TLC) / Densitometric Methods

Thin Layer Chromatography (TLC) provides a simple, rapid, and cost-effective method for the analysis of ampicillin. researchgate.netunesp.br When coupled with a densitometer, it allows for quantitative evaluation. researchgate.netakjournals.com

In one method, ampicillin was spotted on pre-coated silica (B1680970) gel plates and developed with a mobile phase of butanol-acetic acid-water (4:1:1). researchgate.net For visualization and quantification, the plate was dipped in an ethanolic ninhydrin (B49086) solution, and the absorbance reflectance of the resulting spots was measured at 485 nm. researchgate.net Another HPTLC method used a mobile phase of methanol:chloroform:acetic acid (1:9:0.2, by volume) with scanning at 220 nm. researchgate.net

A different high-performance TLC (HPTLC) method was developed for the simultaneous determination of ampicillin and amoxicillin (B794) using titanium(IV) silicate-coated plates. akjournals.comresearchgate.net The mobile phase was a mixture of K2HPO4 (0.1 M) and KH2PO4 (0.1 M) (1:1, v/v). akjournals.comresearchgate.net After development, the plates were sprayed with a ninhydrin solution, and densitometric measurements were made at 546 nm. akjournals.comresearchgate.net This method was validated for linearity (r² > 0.9958), with an LOD of 2.9 ng per spot and an LOQ of 14.5 ng per spot for ampicillin. akjournals.comepa.gov An eco-friendly TLC method has also been developed using a mobile phase of ethanol (B145695) and water (90:10, v/v) on silica gel, with detection by UV light (254 nm) or iodine vapor. unesp.br

Spectroscopic and Spectrophotometric Approaches

Spectroscopic methods are widely used for the quantification of ampicillin, often relying on its intrinsic UV absorbance or on chemical reactions that produce a colored product. jst.go.jprsc.org

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simple and accessible method for ampicillin determination. nih.gov Direct measurement is possible, though specificity can be a challenge. jst.go.jp To enhance selectivity, many methods are based on chemical reactions. One such method involves the reaction of the carboxylic acid group of ampicillin with a mixture of potassium iodate (B108269) (KIO3) and potassium iodide (KI) in an aqueous medium. innovareacademics.inresearchgate.net This reaction liberates iodine, which forms a yellow-colored triiodide ion (I3⁻) that is measured spectrophotometrically at 352 nm. innovareacademics.in This method was found to be linear over a concentration range of 0.25–2.5 µg/mL with an LOD of 0.086 µg/mL. innovareacademics.inresearchgate.net

Another indirect method involves the degradation of ampicillin under alkaline conditions, where its degradation products form a stable complex with Nickel(II) ions. rsc.orgrsc.org This complex exhibits a characteristic absorption peak at 269 nm. rsc.orgrsc.org The method is linear in the range of 17.47–69.88 μg mL−1 with a detection limit of 0.52 μg mL−1. rsc.org A kinetic spectrophotometric method has also been reported, which follows the hydrolysis of ampicillin in 1.0 M HCl, followed by complexation with palladium(II) chloride, with the resulting yellow color measured at 335 nm. nih.gov This kinetic approach was valid for concentrations between 8 and 40 µg/ml. nih.gov

Table 3: Comparison of UV-Visible Spectrophotometric Methods for Ampicillin

| Method Principle | Chromogenic Reagent(s) | λmax (nm) | Linear Range (µg/mL) | Reference |

|---|---|---|---|---|

| Oxidation-Reduction | Potassium Iodate (KIO₃) / Potassium Iodide (KI) | 352 nm | 0.25–2.5 | innovareacademics.inresearchgate.net |

| Complexation with degradation product | Nickel(II) Chloride | 269 nm | 17.47–69.88 | rsc.org |

| Kinetic, complexation with hydrolysate | Palladium(II) Chloride | 335 nm | 8–40 | nih.gov |

| Kinetic, degradation in alkaline medium | None (direct monitoring) | 265 nm | 3.49–55.84 | jst.go.jpnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (for degradation products/derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of ampicillin and its degradation products. nih.govresearchgate.net ¹H NMR, in particular, can be used to monitor the stability of ampicillin and identify related substances without the need for extensive sample pretreatment. nih.gov

A ¹H NMR procedure was developed to identify and quantify ampicillin, 6-aminopenicillanic acid (6-APA), phenylglycine, and penicilloic acid. nih.gov The characteristic peaks in the ¹H NMR spectrum, such as the singlets for the methyl groups on the β-lactam structure (around 1.42 and 1.43 ppm), are used for identification and quantification. nih.govmdpi.com Quantification is typically performed by integrating the signal intensity of specific protons relative to those of a known concentration of an internal standard, such as maleic acid. nih.gov

NMR is particularly valuable in degradation studies. mdpi.com For example, in a study of ampicillin degradation by non-thermal plasma, NMR was used to monitor the decrease in ampicillin signals and the appearance of new signals corresponding to degradation products. mdpi.com The preliminary degradation product was identified as Ampicillin Sulfoxide. mdpi.com In other studies, NMR has been instrumental in identifying degradation products like amoxicillin diketopiperazine from related β-lactam antibiotics under basic conditions, demonstrating its utility in mechanistic studies. nih.gov

Fluorometric Assays

Fluorometric assays offer a sensitive approach for the determination of ampicillin hydrochloride. These methods often rely on the derivatization of ampicillin to produce a fluorescent compound.

One such method involves the biocatalytic oxidation of ampicillin using the enzyme chloroperoxidase (CPO), which yields a fluorescent product. frontiersin.orgresearchgate.net This technique has been optimized using response surface methodology to evaluate the effects of hydrogen peroxide concentration, enzyme concentration, and reaction time on the fluorescence signal. researchgate.net The resulting fluorescent byproduct, with a mass-to-charge ratio (m/z) of 274.2517, allows for the detection of ampicillin in the micromolar range. frontiersin.orgresearchgate.net The excitation wavelength for this assay is 330 nm, with the emission of the reaction products measured at 450 nm. frontiersin.org The maximum emission has been noted at 460 nm. frontiersin.org Research has shown this method to be effective for detecting ampicillin in various water samples, including those from water bodies and urban and wastewater treatment plant effluents. frontiersin.orgresearchgate.net

Another fluorometric approach utilizes the interaction between ampicillin and carbon dots (E-CDs). In this "signal-on" strategy, the fluorescence of E-CDs is initially quenched by hydroxyl radicals generated by hydrogen peroxide and Fe(II). rsc.org The presence of ampicillin restores the fluorescence, allowing for its sensitive detection. rsc.org This method has demonstrated a detection limit of 0.38 μg/mL. rsc.org The optimal excitation and emission wavelengths for the E-CDs are 350 nm and 443 nm, respectively. rsc.org

A different derivatization procedure involves treating an ampicillin solution with sodium hydroxide (B78521), followed by neutralization with hydrochloric acid. The subsequent addition of a buffered formaldehyde (B43269) solution and heating produces a fluorophore. researchgate.net The fluorescence intensity is measured at an emission wavelength of 425 nm with an excitation wavelength of 345 nm. researchgate.net

Furthermore, a highly sensitive method has been developed using a CRISPR/Cas12a-based fluorescence aptasensor. nih.gov This technique employs ampicillin-specific aptamers that, upon binding to ampicillin, trigger a cascade leading to the cleavage of a DNA reporter probe and the generation of a fluorescent signal at 590 nm. nih.gov This aptasensor boasts a low limit of detection of 0.01 nM. nih.gov

Table 1: Fluorometric Methods for this compound Determination

| Method | Principle | Excitation Wavelength (nm) | Emission Wavelength (nm) | Limit of Detection (LOD) | Reference |

| Chloroperoxidase (CPO) biocatalysis | Enzymatic oxidation to a fluorescent product. | 330 | 450 | 0.026 µM | frontiersin.org |

| Carbon Dot (E-CD) based assay | Fluorescence recovery of quenched E-CDs by ampicillin. | 350 | 443 | 0.38 µg/mL | rsc.org |

| Formaldehyde derivatization | Formation of a fluorophore after reaction with formaldehyde. | 345 | 425 | Not specified | researchgate.net |

| CRISPR/Cas12a aptasensor | Aptamer binding triggers cleavage of a fluorescent reporter probe. | Not specified | 590 | 0.01 nM | nih.gov |

Electrochemical and Other Methods

Polarography

Polarographic methods have been established for the quantitative analysis of this compound, typically by analyzing its degradation products. One direct-current (DC) polarographic method involves the alkaline hydrolysis of ampicillin. In a strongly alkaline solution (pH 12), the degradation product yields two reduction waves with half-wave potentials of -0.62 V and -1.35 V versus a saturated calomel (B162337) electrode (SCE). researchgate.nettandfonline.com The first wave at -0.62 V is well-defined and suitable for analytical purposes, showing a linear relationship with ampicillin concentration over a range of 0.04 to 3.5 mg/ml. tandfonline.com

Another polarographic technique is based on the acidic hydrolysis of ampicillin. uchile.cluchile.cl Acidic hydrolysis in the presence of 1% formaldehyde in 0.3N hydrochloric acid at 90°C for 60 minutes produces a degradation product, identified as 2-hydroxy-3-phenyl-6-methylpyrazine. oup.compopline.orgoup.com This compound exhibits a diffusion-controlled polarographic wave with a half-wave potential of -0.55 V vs. SCE, which is used for quantification. oup.compopline.org The polarographic current of this wave is linearly related to ampicillin concentrations between 10⁻⁵M and 10⁻²M. oup.com

Table 2: Polarographic Methods for this compound Determination

| Method | Principle | pH | Half-Wave Potential (E½) vs. SCE | Analytical Range | Reference |

| Alkaline Hydrolysis | Reduction of degradation product. | 12 | -0.62 V | 0.04 - 3.5 mg/ml | tandfonline.com |

| Acidic Hydrolysis with Formaldehyde | Reduction of 2-hydroxy-3-phenyl-6-methylpyrazine. | Acidic (0.3N HCl) | -0.55 V | 10⁻⁵M - 10⁻²M | oup.com |

Nickel(II)-Catalyzed Hydroxylaminolysis

A kinetic spectrophotometric method for the determination of ampicillin involves its nickel(II)-catalyzed hydroxylaminolysis. nih.govjst.go.jp This method is based on the reaction of ampicillin with hydroxylamine (B1172632) in the presence of Ni(II) ions. The reaction can be monitored to quantify the concentration of ampicillin. nih.gov Solutions of ampicillin have been analyzed using this technique, which has also been applied to other penicillins and cephalosporins. researchgate.netresearchgate.net The reactions are typically rapid, often completing within 20 minutes at room temperature. researchgate.net The resulting ferric-hydroxamate complexes exhibit molar absorptivities in the range of 830 to 1005 L·mol⁻¹·cm⁻¹. researchgate.net This analytical method is considered a suitable substitute for potency assays and stability studies. nih.gov

Microbiological Assays for Research (e.g., susceptibility testing methods)

Microbiological assays are fundamental in this compound research for determining its antibacterial activity and its interactions with other agents.

Minimum Inhibitory Concentration (MIC) Determination in Research

The Minimum Inhibitory Concentration (MIC) is a key parameter determined in research to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. ijcmas.combmglabtech.com For ampicillin, MICs are commonly determined using broth microdilution or agar (B569324) dilution methods as per guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI). ijcmas.comfrontiersin.org

In a research context, MIC determination is crucial for various applications, including evaluating the susceptibility of bacterial isolates and assessing the activity of new antimicrobial agents. ijcmas.com For instance, studies have determined the MIC of ampicillin against various bacterial strains, including Haemophilus influenzae, Escherichia coli, and Enterococcus faecium. nih.govresearchgate.netasm.orgasm.org A semi-automated technique has been described for the rapid determination of ampicillin MICs for H. influenzae, providing results within 3 to 4 hours. nih.govasm.org Research has also investigated the MIC of ampicillin against Kluyvera intermedia, Acinetobacter johnsonii, Edwarsiella spp, and Pseudomonas alcaligenes, with values ranging from 2 to 64 µg/mL. ijcmas.com

The Etest, a gradient diffusion method, is another technique used in research to determine ampicillin MICs. researchgate.net For example, it has been used to assess the ampicillin MIC for wild-type and transconjugant strains of Enterococcus faecium. researchgate.net

Table 3: Examples of Ampicillin MIC Values in Research Studies

| Organism | Method | MIC Range (µg/mL) | Reference |

| Haemophilus influenzae | Semiautomated Autobac system | 0.1 - >10 | nih.govasm.org |

| Enterococcus faecium | Etest | 1.5 - 16 | researchgate.net |

| Various clinical isolates (K. intermedia, A. johnsonii, etc.) | Agar diffusion | 2 - 64 | ijcmas.com |

| Escherichia coli | Broth microdilution | 4 - 64 | frontiersin.org |

| Staphylococcus aureus | Broth dilution | 8 - 32 | researchgate.net |

Checkerboard Titration Technique for Interaction Studies

The checkerboard titration technique is a widely used in vitro method to assess the interactions between two antimicrobial agents, such as this compound and another antibiotic. creative-diagnostics.combioline.org.brbioline.org.br This method allows for the determination of whether the combination results in a synergistic, additive, indifferent, or antagonistic effect. creative-diagnostics.com

The technique involves preparing serial dilutions of two antibiotics in a microtiter plate, creating a matrix of different concentration combinations. creative-diagnostics.comsemanticscholar.org The Fractional Inhibitory Concentration (FIC) index is then calculated to quantify the interaction. creative-diagnostics.com The FIC index is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone. creative-diagnostics.com

Synergy: FIC index ≤ 0.5

Additive/Indifference: FIC index > 0.5 to 4

Antagonism: FIC index > 4

This technique has been employed in numerous research studies to evaluate ampicillin combinations. For example, the interaction between ampicillin and ciprofloxacin (B1669076) against Staphylococcus aureus and E. coli has been shown to be synergistic. bioline.org.brbioline.org.br Similarly, a combination of ampicillin and kanamycin (B1662678) demonstrated a synergistic effect against a multi-drug resistant strain of S. aureus, with an FIC index of 0.562. semanticscholar.org Studies have also investigated the combination of ampicillin with ceftriaxone (B1232239) against Enterococcus faecalis and with fresh garlic extract against S. aureus. researchgate.netresearchgate.net

Table 4: Checkerboard Titration Studies Involving Ampicillin

| Combination | Organism | Interaction | FIC Index | Reference |

| Ampicillin + Ciprofloxacin | Staphylococcus aureus, Escherichia coli | Synergy | < 1 | bioline.org.br |

| Ampicillin + Kanamycin | Staphylococcus aureus | Synergy | 0.562 | semanticscholar.org |

| Ampicillin + Ceftriaxone | Enterococcus faecalis | Synergy | Not specified | researchgate.net |

| Ampicillin + Fresh Garlic Extract | Staphylococcus aureus | Synergy | < 1.0 | researchgate.net |

| Ampicillin/Sulbactam (B1307) + Imipenem | Acinetobacter baumannii | Synergy | Not specified | nih.gov |

Decimal Assay for Additivity (DAA) and Overlay Inoculum Susceptibility Disc (OLISD) Method

In the realm of antimicrobial susceptibility testing, the Decimal Assay for Additivity (DAA) and the Overlay Inoculum Susceptibility Disc (OLISD) method are significant analytical methodologies employed to evaluate the interactive effects of antimicrobial agents, such as this compound, when used in combination with other compounds. These methods provide valuable insights into whether the combined effect is synergistic, additive, or antagonistic.

The Decimal Assay for Additivity (DAA) is a technique rooted in the disc diffusion assay. researchgate.netbioline.org.br Its design is centered on providing a precisely defined endpoint for additivity, which in turn allows for the clear definition of synergism (an effect greater than simple addition) and antagonism (an effect less than simple addition). researchgate.net A key parameter in the DAA method is the Biological Equivalent Factor (BEF), which is determined from regression equations of plots of the inhibition zone diameter (IZD) versus the logarithm of the drug concentration on the disc. bioline.org.br

The Overlay Inoculum Susceptibility Disc (OLISD) method is a modification of the standard disc agar diffusion method. researchgate.netbioline.org.br This technique is particularly useful for assessing the synergistic potential of antibiotic combinations. An increase in the inhibition zone diameter (IZD) of 19% or more is generally interpreted as a synergistic effect. bioline.org.br

Research Findings from Decimal Assay for Additivity (DAA) Studies

Research has utilized the DAA method to investigate the in vitro interaction of ampicillin with various other antimicrobial agents.

In one study, the interaction between ampicillin and ciprofloxacin was evaluated against Staphylococcus aureus and Escherichia coli. The DAA approach, with a target IZD of 15 mm, yielded specific Biological Equivalent Factors (BEF). For S. aureus, the BEF for ampicillin was 1.35 µg, and for ciprofloxacin, it was 6.74 µg. bioline.org.br Against E. coli, the BEF for ampicillin was 9.62 µg, and for ciprofloxacin, it was 5.45 µg. bioline.org.br Interestingly, statistical analysis of the decimal combinations of ampicillin and ciprofloxacin indicated that the interactions were additive. bioline.org.br

Another investigation focused on the interaction of ampicillin with spiramycin (B21755) and ciprofloxacin against Staphylococcus aureus ATCC 12600. The study reported that most combinations of ciprofloxacin and ampicillin (with a BEF of 5/30 mg) and spiramycin and ampicillin (with a BEF of 10.96/30 mg) demonstrated synergism. This was particularly noteworthy as the test organism had shown intrinsic resistance to both spiramycin and ampicillin when tested individually.

A separate study explored the interaction between ampicillin and glycine (B1666218) against a clinical isolate of Staphylococcus aureus. In this research, with a BEF of 1.74 µg for ampicillin and 62.5 mg for glycine, different decimal combinations yielded varied results. A 4:6 combination of ampicillin to glycine showed an additive effect, a 9:1 combination resulted in a synergistic effect, and a 7:3 combination was found to be indifferent.

Table 1: Interaction of Ampicillin with Other Compounds using the DAA Method

| Combined Agent | Test Organism | Ampicillin BEF (µg) | Combined Agent BEF | Observed Interaction |

|---|---|---|---|---|

| Ciprofloxacin | Staphylococcus aureus | 1.35 | 6.74 µg | Additive bioline.org.br |

| Ciprofloxacin | Escherichia coli | 9.62 | 5.45 µg | Additive bioline.org.br |

| Spiramycin | Staphylococcus aureus ATCC 12600 | 30 mg | 10.96 mg | Synergism |

| Glycine | Staphylococcus aureus (clinical isolate) | 1.74 | 62.5 mg | Synergism (9:1), Additive (4:6), Indifference (7:3) |

Research Findings from Overlay Inoculum Susceptibility Disc (OLISD) Method Studies

The OLISD method has also been instrumental in elucidating the synergistic interactions of this compound.

In the comparative evaluation of ampicillin and ciprofloxacin, the OLISD method revealed significant synergism. Against S. aureus, the inhibition zone diameter (IZD) increments ranged from 36% to 69.2%. bioline.org.br For E. coli, the IZD increments were between 28.12% and 50%. bioline.org.br These findings are consistent with the established criteria for synergism using the OLISD method. bioline.org.br

Table 2: Interaction of Ampicillin with Other Compounds using the OLISD Method

| Combined Agent | Test Organism | IZD Increment (%) | Observed Interaction |

|---|---|---|---|

| Ciprofloxacin | Staphylococcus aureus | 36 - 69.2 | Synergism bioline.org.br |

| Ciprofloxacin | Escherichia coli | 28.12 - 50 | Synergism bioline.org.br |

| Caffeine (B1668208) | Staphylococcus aureus | Slight increase/decrease | Indifference bioline.org.br |

Degradation Pathways and Environmental Fate Research

Chemical Degradation Mechanisms

Ampicillin (B1664943) hydrochloride is susceptible to several chemical degradation pathways, primarily involving the chemically labile beta-lactam ring. The rate and products of degradation are heavily influenced by environmental conditions such as pH and the presence of oxidizing agents.

The core structural feature of ampicillin, the β-lactam ring, is highly strained and susceptible to hydrolysis. mdpi.comresearchgate.net This cleavage of the amide bond within the four-membered ring is the principal mechanism of its inactivation. The hydrolysis can occur under neutral, acidic, or basic conditions and can also be enzymatically catalyzed by bacterial β-lactamases. nih.govnih.govresearchgate.net

The hydrolytic process results in the formation of penicilloic acid derivatives, which are microbiologically inactive as the integrity of the β-lactam ring is essential for antibacterial activity. mdpi.com The rate of this degradation is significantly influenced by pH, with base-catalyzed hydrolysis occurring much more rapidly than hydrolysis at neutral or acidic pH. nih.gov Under ambient conditions (pH 7 and 25°C), the half-life of ampicillin due to hydrolysis can range from approximately 5 to 27 days. nih.gov This reaction is a critical first step in both the chemical and biological degradation of the molecule.

Under acidic conditions, ampicillin undergoes significant degradation. longdom.org Forced degradation studies, which subject the compound to stress conditions like strong acids (e.g., 1N HCl), confirm its instability and lead to the formation of various degradation products. longdom.orgresearchgate.net While the primary hydrolytic cleavage of the beta-lactam ring still occurs, the acidic environment can catalyze further reactions and rearrangements of the initial hydrolysis products. The degradation pathways in acidic media are complex, resulting in a mixture of molecules. unicamp.br Interestingly, some products initially thought to be exclusive to acidic degradation have also been identified under alkaline conditions. nih.govresearchgate.net

Ampicillin's degradation is markedly accelerated in alkaline environments (e.g., pH 12). nih.govresearchgate.net The primary pathway begins with the hydrolytic opening of the β-lactam ring to form 5R-penicilloic acid. This initial product is unstable and subsequently undergoes epimerization at the C-5 position to yield its more stable 5S-penicilloic acid isomer. nih.govresearchgate.net

Further degradation and rearrangement reactions in alkaline solutions lead to a complex mixture of products. Detailed studies have identified several key compounds formed during this process. nih.govresearchgate.net

| Degradation Product | Formation Pathway |

| 5R/5S-penicilloic acid | Initial hydrolysis product of the beta-lactam ring, followed by epimerization. nih.govresearchgate.net |

| Penilloic acid | Formed through subsequent reactions of penicilloic acid. nih.govresearchgate.net |

| 2-hydroxy-3-phenylpyrazine | A rearrangement product formed under alkaline conditions. nih.govresearchgate.net |

| Polymers | Polymerization of ampicillin and its degradation products can occur, especially in dilute solutions. nih.govresearchgate.net |

| Penicillenic acid | Detected as a transient intermediate during alkaline degradation. nih.govresearchgate.net |

| Penamaldic acid | Another intermediate identified in the complex degradation cascade. nih.govresearchgate.net |

The formation of these varied products highlights the intricate nature of ampicillin's instability in basic aqueous solutions.

Oxidative processes contribute significantly to the degradation of ampicillin. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), can effectively break down the ampicillin molecule, often leading to its complete mineralization into carbon dioxide, water, and inorganic ions. nih.gov

Research using non-thermal plasma, which generates reactive oxygen and nitrogen species, has shown that oxidation is a primary degradation mechanism. mdpi.com The initial step in this oxidative pathway is the formation of ampicillin S-oxide. mdpi.com This intermediate can then undergo further reactions, including rearrangement to form a diketopiperazine structure, or molecular fragmentation into smaller compounds. mdpi.com Mass spectrometry studies have been instrumental in identifying the various fragments produced during the breakdown of the parent molecule, providing insight into the specific bonds that are cleaved during oxidative attack. researchgate.netnih.gov

Biological Degradation and Environmental Persistence

The persistence of ampicillin in the environment is a balance between its introduction rate and its removal by biological and chemical processes. While chemical hydrolysis is significant, microbial activity plays a vital role in its ultimate fate in various environmental compartments.

The susceptibility of ampicillin to microbial degradation varies considerably depending on the environmental matrix and the microbial communities present.